![molecular formula C7H5N3O2 B1393026 [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid CAS No. 1234616-36-4](/img/structure/B1393026.png)
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4) is a heterocyclic compound featuring a fused triazole and pyridine ring system with a carboxylic acid substituent at the 8-position. Its molecular formula is C₇H₅N₃O₂ (molecular weight: 167.13 g/mol). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors, immunomodulators, and PDE10 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Additionally, the synthesis can be achieved through the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-A]pyridines typically involve scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and mechanochemical methods are particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of triazolopyridines to dihydro derivatives has been demonstrated.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as microwave irradiation and the presence of catalysts like copper acetate are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Therapeutic Applications
The primary therapeutic applications of [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid are linked to its ability to inhibit specific biological pathways. Notably, it has been identified as an inhibitor of the AXL receptor tyrosine kinase, which is implicated in various cancers. The inhibition of this pathway can lead to the treatment of several proliferative conditions including:
- Cancer Types :
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study 1 : A research article demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study provided quantitative data on IC50 values across different cell types, indicating a promising therapeutic index for further development .
- Study 2 : Another investigation focused on the compound's role as a metal chelator in drug design. The study found that when combined with other therapeutic agents, it enhanced the efficacy against parasitic infections and certain cancers by improving bioavailability and targeting mechanisms .
Data Table: Summary of Applications and Efficacy
Application Area | Specific Use Cases | Observations |
---|---|---|
Cancer Treatment | Breast cancer, lung cancer | Significant cytotoxic effects observed in vitro |
Parasitic Diseases | Antiparasitic agents | Enhanced efficacy when combined with other drugs |
Drug Design | Metal chelation | Improved bioavailability noted |
Synthesis Techniques | Microwave-assisted synthesis | Higher yields and faster reaction times |
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound’s ability to inhibit these enzymes contributes to its therapeutic effects in treating diseases like type 2 diabetes and hyperproliferative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1234616-29-5)
- Structure : Carboxylic acid group at the 7-position instead of 6.
- Key Differences: Reduced binding affinity to adenosine A2a receptors compared to 8-substituted isomers (Table 7 in ). Lower selectivity in receptor modulation due to steric and electronic effects of substituent positioning .
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9)
- Structure : Triazole ring fused at the 4,3-a position instead of 1,5-a.
- Key Differences :
Halogenated Derivatives
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CID 121253639)
- Structure : Bromine at the 6-position, carboxylic acid at 7.
- Molecular Formula : C₇H₄BrN₃O₂ (247.03 g/mol) .
- Applications :
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester (CAS 1262133-51-6)
- Structure : Dichloro substitution at 5,7-positions; methyl ester at 8.
- Applications :
Functional Group Variations
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS 1259224-04-8)
- Structure : Methyl ester replaces carboxylic acid.
- Molecular Formula : C₈H₇N₃O₂ (177.16 g/mol) .
- Key Properties :
N-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)benzamide (CAS 338406-04-5)
- Structure : Benzamide group at 8-position.
- Molecular Formula : C₁₃H₁₀N₄O (238.25 g/mol) .
- Broader pharmacological applications, including kinase inhibition .
Palladium-Catalyzed Cyanation
- Substrate : 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine.
- Reagents : Zn(CN)₂, Pd catalyst.
- Yield: 60–85% for 8-cyano derivatives .
- Applications: Critical for synthesizing carbonitrile-based immunomodulators .
Cyclization of Oxadiazolopyridinium Salts
- Substrate : 8-Oxadiazolyl-[1,2,4]triazolo[1,5-a]pyridine.
- Conditions : Heating at 200°C in acetic acid.
- Yield : 70–90% for 8-carbonitriles .
Physicochemical Properties
Key Trend : Halogenation increases logP and reduces solubility, while esterification improves solubility .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a member of the triazolo-pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazole ring fused to a pyridine moiety. Its molecular formula is , with a molecular weight of 164.13 g/mol. The presence of various functional groups contributes to its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : This compound has shown potential as an AChE inhibitor, which is crucial for treating neurological disorders such as Alzheimer's disease.
- Janus Kinases (JAKs) : It acts as an inhibitor of JAK1 and JAK2, which are involved in cytokine signaling pathways and have implications in autoimmune diseases and cancer.
- RORγt : The compound functions as an inverse agonist for RORγt, a receptor implicated in autoimmune diseases and inflammatory responses.
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of metabolic enzymes rather than direct cytotoxicity. For instance, related compounds have shown effectiveness against breast and colon cancer cell lines by interfering with specific metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazole and pyridine rings can significantly influence biological activity. For example:
- Chlorosulfonyl Substituents : The introduction of chlorosulfonyl groups enhances enzyme inhibition and antiproliferative effects.
- Substituent Variations : Different substituents on the triazole ring lead to varying potencies against targeted enzymes. Compounds with electron-withdrawing groups generally exhibit higher inhibitory activities .
Data Summary Table
Compound | CAS Number | Biological Activity | Target Enzyme | IC50 Value |
---|---|---|---|---|
This compound | 2060046-37-7 | Antiproliferative | AChE | Not specified |
Related Triazole Derivative | Not available | Antiproliferative | JAK2 | 18.76 µM |
Anticancer Activity
A study evaluated the antiproliferative effects of [1,2,4]triazolo[1,5-a]pyridine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 20 µM against breast cancer cells. The study highlighted the importance of specific structural features in enhancing biological activity and suggested further development for these compounds in anticancer therapies .
Neurological Implications
Another research focused on the potential of [1,2,4]triazolo[1,5-a]pyridine derivatives as AChE inhibitors. The findings suggested that these compounds could provide therapeutic benefits in treating Alzheimer's disease by improving cholinergic transmission through AChE inhibition .
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid derivatives?
The most common methods involve cyclocondensation of N-aminopyridine derivatives with carbonyl-containing reagents. For example:
- Cyclocondensation with carboxamides : Reaction of 1-amino-2-iminopyridine derivatives with carboxamides in the presence of ZnCl₂ yields triazolopyridines with good efficiency (70–85% yields) .
- Microwave-assisted synthesis : A metal-free protocol using 1-amino-2-iminopyridine precursors and aldehydes under microwave irradiation achieves rapid cyclization (10–15 minutes) in acetic acid, producing substituted derivatives .
- Recyclization of oxadiazolopyridinium salts : Treatment of 8-cyanooxadiazolopyridinium perchlorates with ethanolic ammonia or ammonium acetate generates triazolopyridine-8-carbonitriles, which can be further hydrolyzed to carboxylic acids .
Q. How is the structural confirmation of this compound achieved?
Key techniques include:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and supramolecular packing (e.g., ethyl 8-(2,4-dichlorophenyl)-6-methyltriazolopyridine-7-carboxylate structure ).
- Spectroscopic methods :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at C6/C7 in triazolopyridines ).
- FT-IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can reaction yields be optimized in microwave-assisted synthesis of triazolopyridine derivatives?
Critical variables include:
- Irradiation time : Shorter times (e.g., 5–10 minutes) minimize side reactions while ensuring complete cyclization .
- Solvent choice : Acetic acid or DMF enhances solubility of intermediates, improving reaction homogeneity .
- Catalyst-free conditions : Avoids metal contamination, simplifying purification. For example, iodine-catalyzed pseudo-five-component reactions achieve 80–90% yields .
- Substituent effects : Electron-withdrawing groups (e.g., -CN) on pyridine precursors accelerate cyclization kinetics .
Q. How can discrepancies in reported antimicrobial activity data for triazolopyridine derivatives be resolved?
- Standardized bioassays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., 5-oxo or 7-ethylthio groups) with activity trends. For example, 7-arylthio derivatives show enhanced antifungal potency due to improved membrane penetration .
- Synergistic studies : Test combinations with commercial antibiotics (e.g., fluconazole) to identify additive effects .
Q. What computational strategies predict the reactivity of triazolopyridine-8-carbonitriles in fluorescent probe design?
- DFT-based frontier molecular orbital (FMO) analysis : Calculates HOMO-LUMO gaps to assess electronic transitions. Derivatives with large Stokes shifts (e.g., 2,5,7-triaryl-substituted carbonitriles) exhibit strong blue fluorescence, correlating with low HOMO-LUMO gaps (~3.5 eV) .
- Molecular docking : Models interactions with biological targets (e.g., DNA gyrase for antibacterial candidates) to prioritize synthesis .
- Solvatochromism studies : Evaluate solvent polarity effects on emission spectra to optimize probe performance in cellular environments .
Q. Methodological Challenges and Solutions
Q. How to address low regioselectivity in multicomponent reactions for triazolopyridine synthesis?
- Template-directed synthesis : Use pre-functionalized pyridine cores (e.g., 2-amino-4-aryl-3-cyanopyridines) to direct triazole ring formation at C8 .
- Catalyst screening : Pd(OAc)₂ (10 mol%) improves regiocontrol in reactions involving ethyl acetoacetate, achieving >90% selectivity for 8-carboxylates .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., 5-oxo derivatives), while heating (80–100°C) shifts equilibrium toward thermodynamically stable isomers .
Q. What strategies validate the proposed mechanisms for triazolopyridine formation?
- Isotopic labeling : Use ¹⁵N-labeled aminopyridines to track nitrogen migration during cyclization .
- Intermediate isolation : Characterize transient species (e.g., hydrazone intermediates) via LC-MS or in situ IR .
- Computational mechanistic studies : Simulate reaction pathways (e.g., transition states in cyclocondensation) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNISMDFEGHAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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